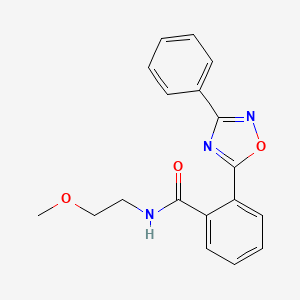
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as MEOP or 5-MEO-NEO, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various studies. In particular, it has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have anxiolytic and sedative effects, as well as the potential to improve cognitive function. However, further research is needed to fully understand the extent of these effects and their underlying mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide for lab experiments is its relatively low cost and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it has not been extensively studied in vivo, and its safety profile is not fully understood. Therefore, caution should be exercised when working with this compound, and proper safety protocols should be followed.
Future Directions
There are several potential future directions for research on N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use as a fluorescent probe, due to its unique optical properties. Additionally, further studies are needed to fully understand the extent of its biochemical and physiological effects, as well as its safety profile. Overall, this compound has significant potential for a wide range of scientific applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate compound then undergoes a reaction with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of triethylamine to yield this compound. The overall yield of this process is approximately 60-70%.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, it has been investigated for its ability to act as an anti-inflammatory agent, as well as its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been explored for its potential use as a herbicide, due to its ability to inhibit the growth of certain plants. In industry, it has been studied for its potential use as a fluorescent probe, due to its unique optical properties.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-12-11-19-17(22)14-9-5-6-10-15(14)18-20-16(21-24-18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYQQKQIXQEVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

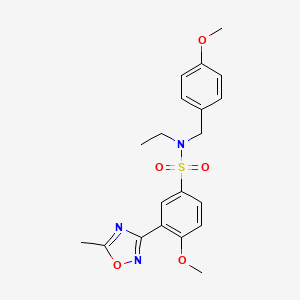
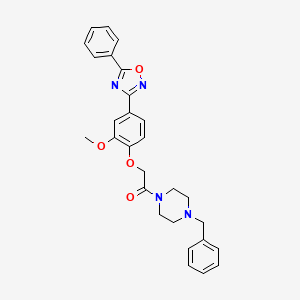

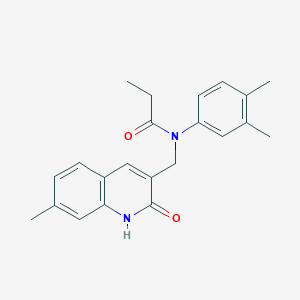
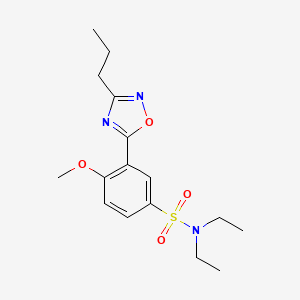


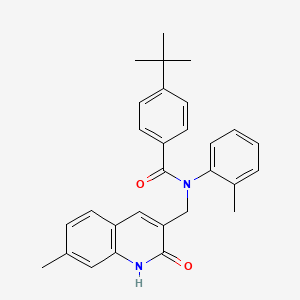
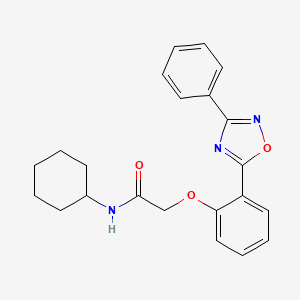

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
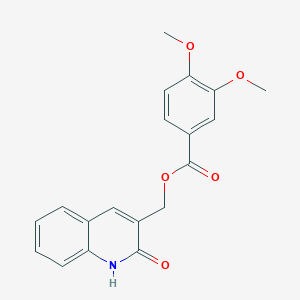

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)